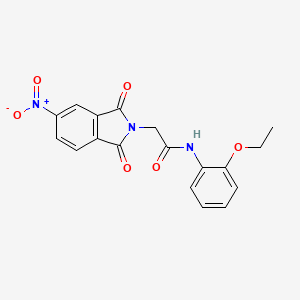![molecular formula C25H24N2O4 B3531017 2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3531017.png)
2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide
Overview
Description
2-{2-[(3-acetylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide, commonly known as AOE, is a synthetic compound that has been widely studied for its potential applications in scientific research. AOE belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological effects, including anti-inflammatory, analgesic, and antipsychotic properties.
Mechanism of Action
The mechanism of action of AOE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. AOE has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. AOE also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
AOE has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. AOE has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in inflammation and immune response. AOE has also been shown to have analgesic effects, reducing pain in animal models. In addition, AOE has been shown to have antitumor effects, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AOE in lab experiments is its cost-effectiveness and ease of synthesis. AOE has been shown to be a stable compound that can be easily synthesized in large quantities. However, one limitation of using AOE in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on AOE, including further investigation into its mechanism of action and potential applications in drug discovery. AOE has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of AOE and its applications in scientific research.
Scientific Research Applications
AOE has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, AOE has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. In neuroscience, AOE has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. AOE has also been studied as a potential drug candidate for the treatment of inflammatory and autoimmune diseases.
properties
IUPAC Name |
2-[2-(3-acetylanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-18(28)20-10-7-11-21(16-20)27-24(29)17-31-23-13-6-5-12-22(23)25(30)26-15-14-19-8-3-2-4-9-19/h2-13,16H,14-15,17H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCMKKNTFKPDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [5-(2,4-diethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530934.png)

![3-[2-(4-bromo-2-isopropylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3530948.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B3530955.png)
![3,4,5-triethoxy-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3530958.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B3530964.png)
![3-methoxy-N-[2-(1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B3530970.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-naphthalenesulfonamide](/img/structure/B3530979.png)


![N-(5-methyl-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B3530994.png)
![N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3530998.png)
![1-{[(1-bromo-2-naphthyl)oxy]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3531025.png)